2-Aminopyridine-4-carbaldehyde
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Overview
Description
2-Aminopyridine-4-carbaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an amino group attached to the second carbon of a pyridine ring and an aldehyde functional group at the fourth position. This structure makes it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and ligands for catalysis.
Synthesis Analysis
The synthesis of 2-aminopyridine derivatives can be achieved through various methods. For instance, a thermal multicomponent cascade reaction has been developed to synthesize polysubstituted 2-aminopyridine derivatives from 4-oxo-4H-chromene-3-carbaldehydes, cyanoacetates or cyanoamides, and anilines or aliphatic amines under solvent and catalyst-free conditions, which is an eco-friendly approach . Additionally, domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones .
Molecular Structure Analysis
The molecular structure of 2-aminopyridine-4-carbaldehyde is crucial for its reactivity and the types of chemical reactions it can undergo. The amino group is a nucleophilic site, while the aldehyde can act as an electrophile. This dual functionality allows for a broad range of synthetic applications, including the formation of Schiff bases and the construction of complex heterocyclic systems.
Chemical Reactions Analysis
2-Aminopyridine-4-carbaldehyde can participate in various chemical reactions. For example, it can be used in the synthesis of imidazo[1,2-a]pyridines through an elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions . It can also be involved in the synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and iodine-mediated oxidative bond formation10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyridine-4-carbaldehyde are influenced by its functional groups. The aldehyde group is typically reactive towards nucleophiles, and the amino group can engage in hydrogen bonding, which can affect its solubility and boiling point. These properties are essential for its handling and use in various synthetic applications.
Scientific Research Applications
1. Drug Discovery
- Application Summary : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- Methods of Application : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
- Results or Outcomes : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
2. Bioactive Ligands and Chemosensors
- Application Summary : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
- Methods of Application : Schiff bases have been derived from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .
- Results or Outcomes : These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Safety And Hazards
properties
IUPAC Name |
2-aminopyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXDNKDMWICDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622207 |
Source
|
Record name | 2-Aminopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-4-carbaldehyde | |
CAS RN |
89640-61-9 |
Source
|
Record name | 2-Aminopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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